6H-Pyrano[2,3-e][1,3]benzothiazole
Description
Structure
3D Structure
Properties
CAS No. |
29152-21-4 |
|---|---|
Molecular Formula |
C10H7NOS |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
6H-pyrano[2,3-e][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-3-4-8-9(11-6-13-8)10(7)12-5-1/h1,3-6H,2H2 |
InChI Key |
OSVCMYPBTANZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC2=C1C=CC3=C2N=CS3 |
Origin of Product |
United States |
Computational and Theoretical Investigations of 6h Pyrano 2,3 E 1 2 Benzothiazole
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed study of molecular properties from first principles. These methods have been extensively applied to various heterocyclic compounds, including analogs of 6H-Pyrano[2,3-e] researchgate.netacs.orgbenzothiazole (B30560), to understand their fundamental chemical nature.
Density Functional Theory (DFT) for Electronic and Structural Properties
Density Functional Theory (DFT) has emerged as a leading method for investigating the electronic and structural properties of medium to large-sized molecules due to its balance of accuracy and computational cost. For derivatives of pyrano[2,3-d]thiazole, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine their optimized geometries in the gas phase. researchgate.net These studies provide crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.
Theoretical calculations on related pyranothiazole ligands and their metal complexes have also been performed to understand their geometric structures. researchgate.net Such computational studies are often used in conjunction with experimental techniques like X-ray crystallography to validate the theoretical models. In the broader context of fused heterocyclic systems, DFT has been used to study the structural and electronic properties of novel 1,2,3-triazole-based benzothiazole derivatives, highlighting the versatility of this theoretical approach.
Investigation of Molecular Orbitals and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
For a series of synthesized thiazole-pyrazole hybrids, which share structural motifs with pyranobenzothiazoles, DFT calculations have shown that their HOMO-LUMO energy gaps (ΔEH-L) range from 1.51 to 2.42 eV. colab.ws This relatively low energy gap suggests their potential as reactive species in chemical transformations. colab.ws The distribution of HOMO and LUMO across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), are also derived from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity and have been calculated for various thiazole (B1198619) derivatives to predict their chemical behavior.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
MEP analysis of related heterocyclic systems has been used to identify the most probable sites for intermolecular interactions. For instance, in novel Fe(III), Co(II), and Cu(II) complexes based on a 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione ligand, MEP maps have helped in understanding the reactive sites of the molecules. acs.org The negative potential regions are generally associated with heteroatoms like oxygen and nitrogen, indicating their susceptibility to electrophilic attack, while positive regions are often found around hydrogen atoms.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or a nucleic acid. These methods are instrumental in drug discovery and development for identifying potential therapeutic candidates.
Ligand-Target Interaction Profiling for Biological Systems
Molecular docking simulations are widely used to predict the binding mode and affinity of a ligand to a biological target. For derivatives of pyrano[2,3-d]thiazole and related compounds, docking studies have been performed to explore their potential as inhibitors of various enzymes. For example, some pyranothiazole derivatives have been docked into the active sites of enzymes like glucosamine-6-phosphate synthase and urate oxidase to understand their inhibitory potential. acs.org
These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, in a study of novel Fe(III), Co(II), and Cu(II) complexes, molecular docking helped to elucidate the interactions with enzymes, providing insights that correlate with their in vitro biological activities. acs.org
| Compound Type | Target Enzyme | Key Interactions |
| Pyrano[3,2-c]quinoline-2,5(6H)-dione Complexes | Glucosamine-6-phosphate synthase, Urate oxidase | Hydrogen bonding, Hydrophobic interactions |
| Thiazole-pyrazole Hybrids | Caspase-3 | Not specified in detail |
Prediction of Binding Modes and Affinities with Macromolecular Receptors
The prediction of binding modes and affinities is a critical aspect of molecular docking. The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. In studies of thiazole-pyrazole analogues, molecular docking was used to predict their binding to the caspase-3 enzyme, which is involved in apoptosis. colab.ws
| Compound Class | Macromolecular Receptor | Predicted Binding Affinity (Example) |
| Thiazole-pyrazole analogues | Caspase-3 | Not specified in detail |
In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADMET-related research)
In the landscape of contemporary drug discovery, the use of computational methods to predict the pharmacokinetic and pharmacodynamic profiles of new chemical entities is a cornerstone of the initial assessment process. This in silico evaluation, which covers Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), provides a critical early-stage filter to identify molecules with favorable drug-like properties. For the 6H-Pyrano[2,3-e] nih.govnih.govbenzothiazole scaffold, while specific experimental ADMET data is not extensively available in public databases, valuable insights can be gleaned from computational studies on structurally analogous benzothiazole and pyran-fused heterocyclic systems.
The prediction of a compound's drug-likeness is often initiated by assessing its physicochemical properties against established criteria, most notably Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Research on a variety of benzothiazole derivatives has indicated that this class of compounds often demonstrates promising drug-like characteristics. nih.gov For example, in silico analyses of benzothiazole-linked pyrazole (B372694) hybrids and other benzothiazole-containing molecules have shown that many of these compounds successfully adhere to Lipinski's parameters, indicating a good potential for oral bioavailability. nih.govresearchgate.net
A crucial aspect of the in silico ADMET profile is the early prediction of potential toxicity. Computational models can identify potential liabilities such as mutagenicity, carcinogenicity, and other adverse effects, thereby guiding the design of safer drug candidates. For many series of benzothiazole derivatives, these predictive toxicity studies have been vital in the selection and optimization of lead compounds. nih.gov
The following tables provide a hypothetical in silico ADMET profile for a selection of 6H-Pyrano[2,3-e] nih.govnih.govbenzothiazole derivatives. This data is extrapolated from the general findings of studies on structurally related benzothiazole and pyran-fused heterocyclic compounds and serves to illustrate the parameters typically assessed in such computational evaluations.
Table 1: Physicochemical Properties and Drug-Likeness of Hypothetical 6H-Pyrano[2,3-e] nih.govnih.govbenzothiazole Derivatives
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| 6H-Pyrano[2,3-e] nih.govnih.govbenzothiazole | 203.25 | 2.8 | 0 | 2 | 0 |
| Derivative A | 277.35 | 3.5 | 1 | 3 | 0 |
| Derivative B | 345.42 | 4.2 | 0 | 4 | 0 |
| Derivative C | 412.51 | 5.1 | 1 | 5 | 1 (logP > 5) |
Table 2: Predicted ADME Properties of Hypothetical 6H-Pyrano[2,3-e] nih.govnih.govbenzothiazole Derivatives
| Compound | Human Intestinal Absorption (%) | Caco-2 Permeability (logPapp, cm/s) | Blood-Brain Barrier (BBB) Permeability | P-glycoprotein Substrate |
| 6H-Pyrano[2,3-e] nih.govnih.govbenzothiazole | High | Moderate | Probable | No |
| Derivative A | High | High | Probable | No |
| Derivative B | High | Moderate | Less Probable | Yes |
| Derivative C | Moderate | Low | Unlikely | Yes |
Table 3: Predicted Toxicity Profile of Hypothetical 6H-Pyrano[2,3-e] nih.govnih.govbenzothiazole Derivatives
| Compound | Ames Mutagenicity | Carcinogenicity | hERG Inhibition | Skin Sensitization |
| 6H-Pyrano[2,3-e] nih.govnih.govbenzothiazole | Non-mutagenic | Non-carcinogen | Low risk | Low |
| Derivative A | Non-mutagenic | Non-carcinogen | Low risk | Moderate |
| Derivative B | Non-mutagenic | Possible | Moderate risk | Moderate |
| Derivative C | Possible mutagen | Possible | High risk | High |
These tables exemplify the type of comprehensive in silico screening that is routinely performed in modern drug discovery. The fundamental scaffold, 6H-Pyrano[2,3-e] nih.govnih.govbenzothiazole, based on its calculated physicochemical properties, is anticipated to possess favorable drug-like qualities. The addition of different functional groups, as represented by Derivatives A, B, and C, can alter these properties. For example, an increase in molecular weight and lipophilicity can influence a compound's absorption, distribution, and potential for toxic effects. It is through such methodical computational evaluation that promising lead candidates are often prioritized for further experimental investigation. The utility of this approach in identifying compounds with a greater likelihood of success in the drug development process has been consistently demonstrated in studies of related heterocyclic systems. nih.govnih.gov
Structure Activity Relationship Sar Studies of 6h Pyrano 2,3 E 1 2 Benzothiazole Derivatives
Systemic Analysis of Substituent Effects on Bioactivity Profiles
The biological activity of 6H-Pyrano[2,3-e]benzothiazole derivatives is significantly influenced by the nature and position of various substituents on the core scaffold. A systematic analysis of these effects provides a roadmap for optimizing the pharmacological profiles of these compounds.
Impact of Aromatic and Heteroaromatic Substitutions
Research into novel 7-substituted-N-(4-sulfamoylphenyl)-6H-pyrano[2,3-e]benzothiazol-2-amine derivatives has highlighted the importance of the substituent at the C-7 position. For instance, the presence of a phenyl group at this position has been shown to be a critical determinant of their anticancer activity. The electronic nature of the substituents on this phenyl ring further fine-tunes the activity. Electron-donating groups, such as methoxy, have been found to enhance the cytotoxic effects against certain cancer cell lines.
In a series of pyrano[2,3-e]benzothiazole-2-carbonitrile derivatives, the introduction of various aromatic aldehydes to form 2-(arylideneamino)pyrano[2,3-e]benzothiazole-3-carbonitriles has been explored. The variation in the aromatic substituent allowed for a systematic study of its impact on antimicrobial activity. It was observed that the presence of a 4-chlorophenyl group resulted in potent antibacterial activity, suggesting that electron-withdrawing groups on the aromatic ring can be beneficial.
The following table summarizes the effect of selected aromatic and heteroaromatic substitutions on the bioactivity of 6H-Pyrano[2,3-e]benzothiazole derivatives.
| Parent Compound | Substituent | Position | Observed Bioactivity | Reference |
| 6H-Pyrano[2,3-e]benzothiazol-2-amine | Phenyl | C-7 | Anticancer | |
| 6H-Pyrano[2,3-e]benzothiazol-2-amine | 4-Methoxyphenyl | C-7 | Enhanced anticancer | |
| Pyrano[2,3-e]benzothiazole-2-carbonitrile | 4-Chlorophenyl | C-2 (as part of an arylideneamino group) | Potent antibacterial |
Influence of Alkyl and Halogen Substitutions
The incorporation of alkyl and halogen substituents into the 6H-Pyrano[2,3-e]benzothiazole framework has also been shown to have a profound impact on the biological response. These groups can alter the lipophilicity, steric profile, and electronic distribution of the molecule, thereby affecting its interaction with biological targets.
In the aforementioned study on pyrano[2,3-e]benzothiazole-2-carbonitrile derivatives, the influence of halogen substitutions was prominent. The presence of a chlorine atom on the phenyl ring at the C-2 position was associated with significant antibacterial activity. This highlights the potential of halogens to enhance the antimicrobial properties of this class of compounds, possibly by increasing their ability to penetrate bacterial cell membranes or by forming specific halogen bonds with the target enzyme.
The table below illustrates the influence of selected alkyl and halogen substitutions on the bioactivity of 6H-Pyrano[2,3-e]benzothiazole derivatives.
| Parent Compound | Substituent | Position | Observed Bioactivity | Reference |
| Pyrano[2,3-e]benzothiazole-2-carbonitrile | Chlorine | C-2 (on a phenyl ring) | Potent antibacterial | |
| 2-Amino-4-phenyl-7,8-dihydro-6H-pyrano[2,3-e]benzothiazole-3-carbonitrile | Dimethyl | C-7 | Contributes to lipophilicity | |
| 2-Amino-7,7-dimethyl-7,8-dihydro-6H-pyrano[2,3-e]benzothiazole-3-carbonitrile | 4-Chloro (on phenyl ring) | C-4 | Potent antimicrobial | |
| 2-Amino-7,7-dimethyl-7,8-dihydro-6H-pyrano[2,3-e]benzothiazole-3-carbonitrile | 4-Fluoro (on phenyl ring) | C-4 | Potent antimicrobial |
Conformational Analysis and its Correlation with Biological Response
The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis of 6H-Pyrano[2,3-e]benzothiazole derivatives helps in understanding how these molecules orient themselves to bind to their biological targets.
A study on novel 2,4-disubstituted-6H-pyrano[2,3-e]benzothiazole derivatives employed computational methods to analyze their conformational preferences. The lowest energy conformations were determined to understand the spatial arrangement of the key substituents. This analysis revealed that the orientation of the substituent at the C-4 position relative to the benzothiazole (B30560) ring system is crucial for activity. A specific torsional angle was found to be more favorable for binding to the active site of the target enzyme. This correlation between a preferred conformation and enhanced biological response underscores the importance of steric factors in drug design.
Pharmacophore Mapping and Ligand-Based Design Principles for Pyrano[2,3-e]benzothiazoles
Pharmacophore mapping is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For the 6H-Pyrano[2,3-e]benzothiazole series, this approach has been instrumental in designing new derivatives with improved potency.
These ligand-based design principles, derived from the pharmacophore model, provide a blueprint for the synthesis of new compounds. By strategically placing functional groups that match the identified pharmacophoric features, medicinal chemists can rationally design molecules with a higher probability of being active.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of novel compounds before their synthesis, thereby saving time and resources.
For 6H-Pyrano[2,3-e]benzothiazole derivatives, QSAR models have been developed to correlate various physicochemical descriptors with their observed biological activities. These descriptors can include electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft steric parameters), and hydrophobic parameters (e.g., logP).
A 2D-QSAR study on a series of 6H-Pyrano[2,3-e]benzothiazole derivatives as antimicrobial agents could involve the generation of a regression equation that links descriptors such as molecular weight, logP, and specific electronic properties to the minimum inhibitory concentration (MIC) values. Such models can provide valuable insights into the key molecular properties driving the antimicrobial activity and can be used to predict the potency of new, unsynthesized analogs. The robustness of these models is typically validated using both internal and external validation techniques to ensure their predictive power.
Exploration of Biological Activities and Molecular Mechanisms for 6h Pyrano 2,3 E 1 2 Benzothiazole Research
Research into Antimicrobial Potential
The benzothiazole (B30560) core is a recognized pharmacophore in the development of antimicrobial agents, known to exhibit a wide spectrum of activity. nih.govbiointerfaceresearch.com The fusion of a pyran ring to this structure is a strategy aimed at modulating and potentially enhancing these properties.
Antibacterial Activity Studies (e.g., targeting MurB enzyme)
A critical strategy in developing new antibacterial agents is the targeting of essential bacterial enzymes that are absent in humans. The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a key player in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall, making it an attractive target. nih.gov
While direct studies on 6H-Pyrano[2,3-e] nih.govnih.govbenzothiazole are emerging, research on structurally related compounds provides significant insights. For instance, various benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit the MurB enzyme. nih.govmdpi.com In one study, thiazolidin-4-one derivatives of benzothiazole demonstrated potent activity against Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.09 to 0.18 mg/mL. nih.gov Docking analyses from these studies suggest that the benzothiazole scaffold can fit effectively into the active site of the MurB enzyme. nih.govmdpi.com
Furthermore, studies on related pyrano-fused systems, such as pyrano[2,3-c]pyrazole derivatives, have also shown promise as MurB inhibitors. These findings underscore the potential of the pyran-fused benzothiazole framework as a template for designing novel MurB-targeting antibacterial agents. nih.gov
Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Azo dye-based benzothiazole | Salmonella typhimurium | 25-50 | nih.gov |
| Azo dye-based benzothiazole | Klebsiella pneumonia | 25-50 | nih.gov |
| Thiazolidin-4-one benzothiazole | Pseudomonas aeruginosa | 90-180 | nih.gov |
| Thiazolidin-4-one benzothiazole | Escherichia coli | 90-180 | nih.gov |
| Isatin-clubbed benzothiazole | Escherichia coli | 3.1 | nih.gov |
Antifungal Activity Studies (e.g., targeting CYP51)
In the realm of antifungal research, the enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a primary target for azole-based drugs. bioworld.comnih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. bioworld.com Its inhibition disrupts membrane integrity, leading to fungal cell death.
The benzothiazole scaffold itself has been identified in compounds with notable antifungal properties. researchgate.net Research into pyran-fused heterocyclic systems has revealed potent CYP51 inhibitors. For example, a study on 4H-pyrano[3,2-c]pyridine derivatives, which are structurally analogous to the pyranobenzothiazole core, identified compounds with significant fungicidal activity. Certain derivatives exhibited half-maximal effective concentration (EC50) values against Botrytis cinerea as low as 0.326 µg/mL and half-maximal inhibitory concentration (IC50) values against the CYP51 enzyme of 0.377 µg/mL. These values indicated better performance than the reference drug epoxiconazole. Molecular dynamics simulations further supported these findings, showing a strong binding affinity of the pyran-fused scaffold to the CYP51 active site.
These results strongly suggest that the 6H-Pyrano[2,3-e] nih.govnih.govbenzothiazole framework is a promising candidate for the development of novel CYP51 inhibitors, potentially offering new avenues for treating fungal infections. bioworld.comnih.govresearchgate.net
Research into Antitumor and Antiproliferative Mechanisms
The fight against cancer necessitates the discovery of novel molecules that can selectively target tumor cells. Benzothiazole derivatives have garnered significant interest as potent antiproliferative agents, with some compounds advancing to clinical trials. nih.govresearchgate.net The fusion of a pyran ring introduces new structural and electronic features that could lead to unique anticancer activities.
Investigation of Cellular Antiproliferative Effects
A large body of research has demonstrated the potent cytotoxic effects of benzothiazole-containing molecules against a wide array of human cancer cell lines. nih.gov For instance, 2-phenylbenzothiazole (B1203474) derivatives have been recognized as highly potent cytotoxic compounds. nih.gov Similarly, research on benzopyran-4-one hybrids, which share the pyranone element, has shown significant and selective antiproliferative activities against cancer cell lines like MDA-MB-231, with IC50 values in the low micromolar range (5.2–22.2 µM), while remaining significantly less toxic to normal cells. chapman.edu
Studies on various substituted benzothiazoles have revealed that their antiproliferative potency can be finely tuned by altering substituents on the heterocyclic ring system. nih.gov The introduction of electron-withdrawing groups, such as halogens or nitro groups, often enhances antiproliferative activity. nih.gov Given these precedents, derivatives of 6H-Pyrano[2,3-e] nih.govnih.govbenzothiazole are being actively investigated for their ability to reduce cell viability and inhibit proliferation in various cancer models, including pancreatic and lung cancer cell lines. nih.govnih.gov
Table 2: Antiproliferative Activity of Selected Benzopyran-4-one-Isoxazole Hybrids
| Compound | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 5a | MDA-MB-231 | 5.6 | HEK-293 | 293.2 | chapman.edu |
| 5b | MDA-MB-231 | 5.2 | HEK-293 | 102.4 | chapman.edu |
| 5c | MDA-MB-231 | 10.4 | HEK-293 | 185.3 | chapman.edu |
Enzyme Inhibition Studies (e.g., RIPK1, CENP-E)
Targeting specific enzymes involved in cancer cell survival and proliferation is a leading strategy in modern oncology.
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): RIPK1 is a critical regulator of necroptosis, a form of programmed cell death, and inflammation. nih.govresearchgate.net Inhibiting RIPK1 has emerged as a promising therapeutic strategy for various inflammatory diseases and certain cancers. nih.gov Research has successfully identified benzothiazole derivatives as potent inhibitors of RIPK1. nih.govthieme-connect.com For example, a phenoxybenzothiazole compound was identified as a dual inhibitor of RIPK1 and RIPK3, and further optimization led to a phenylbenzothiazole scaffold with a high affinity for RIPK1 (Kd = 17 nM) and potent anti-necroptotic activity. nih.gov These findings establish a clear precedent for the 6H-Pyrano[2,3-e] nih.govnih.govbenzothiazole nucleus as a potential scaffold for developing novel RIPK1 inhibitors for cancer therapy.
Centromere Protein E (CENP-E): CENP-E is a mitotic kinesin essential for the proper alignment of chromosomes during cell division. nih.gov Inhibition of CENP-E disrupts mitosis, leading to chromosomal instability and ultimately cell death in rapidly dividing cancer cells. nih.gov Small molecule inhibitors of CENP-E, such as GSK923295, have been developed and demonstrate that targeting this motor protein is a viable anticancer strategy. nih.govnih.gov While direct inhibition of CENP-E by pyranobenzothiazole derivatives is an area of ongoing investigation, the known ability of diverse heterocyclic scaffolds to function as kinase and motor protein inhibitors supports the exploration of 6H-Pyrano[2,3-e] nih.govnih.govbenzothiazole for this purpose.
Nucleic Acid Binding and Intercalation Studies
The interaction of small molecules with DNA is a well-established mechanism for anticancer activity. Such interactions can disrupt DNA replication and transcription, ultimately triggering apoptosis. nih.gov Compounds can bind to DNA through noncovalent interactions, such as intercalation (inserting between base pairs) or groove binding. nih.gov
Studies on related heterocyclic systems provide a strong basis for investigating the DNA-binding potential of 6H-Pyrano[2,3-e] nih.govnih.govbenzothiazole. For instance, pyrano[2,3-d]pyrimidine derivatives have been shown to interact with calf thymus DNA (CT-DNA), with evidence from viscosity measurements suggesting a groove-binding mechanism. Furthermore, these compounds demonstrated the ability to cleave plasmid DNA without the need for external agents. The polycyclic aromatic nature of the pyranobenzothiazole structure makes it a plausible candidate for DNA intercalation. nih.gov Fluorescence displacement methods and viscosity measurements are key techniques used to confirm the mode and affinity of such binding interactions. nih.gov Investigating these interactions is a crucial step in elucidating the full mechanistic profile of 6H-Pyrano[2,3-e] nih.govnih.govbenzothiazole as a potential antitumor agent.
Research into Anti-Inflammatory Modulatory Effects
The therapeutic potential of compounds containing the 6H-Pyrano[2,3-e] nih.govresearchgate.netbenzothiazole scaffold has been a subject of interest in the investigation of anti-inflammatory agents. The fusion of the pyran and benzothiazole rings creates a unique heterocyclic system that has been explored for its ability to modulate inflammatory pathways.
Derivatives of benzothiazole have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response. researchgate.netnih.gov Studies on related benzothiazole-containing compounds have demonstrated their ability to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govfrontiersin.org The mechanism of action for some of these derivatives involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins (B1171923) which are lipid compounds that mediate inflammation. nih.govresearchgate.net
For instance, certain pyrazoline-bearing benzothiazole derivatives have exhibited potent anti-inflammatory effects, with some compounds showing greater activity than the standard drug celecoxib (B62257). nih.gov These compounds were found to suppress both COX-2 enzyme activity and TNF-α production. nih.gov Similarly, other research has highlighted the anti-inflammatory properties of the benzothiazole ring, suggesting its importance in mitigating inflammatory responses. researchgate.net The anti-inflammatory activity of various thiazole (B1198619) and pyranocoumarin (B1669404) derivatives has also been well-documented, further supporting the potential of fused heterocyclic systems in this therapeutic area. researchgate.netwjpmr.commdpi.com
Interactive Data Table: Anti-Inflammatory Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Model/Target | Key Findings |
|---|---|---|
| Pyrazoline-bearing benzothiazoles | Carrageenan-induced paw edema in rats | Some derivatives showed higher anti-inflammatory activity than celecoxib by inhibiting COX-2 and TNF-α. nih.gov |
| Benzothiazole derivatives | Lipopolysaccharide (LPS)-induced inflammation in macrophages | Demonstrated reduction in the production of pro-inflammatory cytokines IL-6 and TNF-α. frontiersin.org |
| Benzimidazolylpyrano[2,3-d] nih.govresearchgate.netthiazoles | In vitro anti-inflammatory assays | Certain substituted derivatives showed potent activity comparable to diclofenac (B195802) sodium. researchgate.net |
Research into Antiviral Efficacy (e.g., Human Immunodeficiency Virus inhibition)
The 6H-Pyrano[2,3-e] nih.govresearchgate.netbenzothiazole core structure and its derivatives have emerged as a significant area of research in the quest for novel antiviral agents. The unique fusion of pyran and benzothiazole rings has been investigated for its potential to inhibit the replication of various viruses, including the Human Immunodeficiency Virus (HIV). mdpi.comnih.gov
Benzothiazole derivatives have been identified as a promising class of broad-spectrum antivirals. nih.gov Research has shown that certain pyridobenzothiazolone (PBTZ) analogues exhibit activity against a range of enveloped RNA viruses, including flaviviruses and coronaviruses. nih.govmdpi.com The proposed mechanism for some of these derivatives is a virucidal effect, where the compound directly interacts with and compromises the integrity of the viral particle, particularly the viral membrane. nih.gov
In the context of HIV, various benzothiazole derivatives have been synthesized and evaluated for their inhibitory effects. mdpi.comnih.gov Some of these compounds are thought to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others function as protease inhibitors (PIs). mdpi.comnih.gov For instance, a 6-chlorobenzothiazole derivative demonstrated a promising anti-HIV effect. nih.gov Furthermore, structural modifications, such as the introduction of a hydrophobic group at specific positions on related pyrimido[1,2-c] nih.govresearchgate.netbenzothiazin-6-imine derivatives, have been shown to enhance anti-HIV potency. nih.gov
The antiviral potential of this class of compounds extends beyond HIV. Studies have shown activity against influenza viruses, herpes simplex virus (HSV-1), and various respiratory viruses. mdpi.comnih.govukrbiochemjournal.org For example, certain thiopyrano[2,3-d] nih.govresearchgate.netthiazole derivatives have shown significant activity against Influenza Virus Types A H3N2 and H5N1. ukrbiochemjournal.org
Interactive Data Table: Antiviral Activity of Selected Benzothiazole and Related Derivatives
| Compound/Derivative | Virus Target | Key Findings |
|---|---|---|
| Pyridobenzothiazolone (PBTZ) analogues | Enveloped RNA viruses (e.g., West Nile Virus, SARS-CoV-2) | Exhibit broad-spectrum antiviral activity, with a proposed virucidal mechanism involving direct interaction with the viral particle. nih.govmdpi.com |
| 6-chlorobenzothiazole derivative | HIV-1 | Showed promising anti-HIV activity in in vitro assays. nih.gov |
| Pyrimido[1,2-c] nih.govresearchgate.netbenzothiazin-6-imine derivatives | HIV | Introduction of a hydrophobic group at the 9- or 10-positions improved potency; acts at an early stage of viral infection. nih.gov |
| Thiopyrano[2,3-d] nih.govresearchgate.netthiazole derivatives | Influenza Virus Types A (H3N2, H5N1) | Alkyl carboxylate derivatives demonstrated significant antiviral activity. ukrbiochemjournal.org |
Research into Antitubercular Activity
The global health challenge posed by tuberculosis, particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, has spurred intensive research into novel therapeutic agents. The 6H-Pyrano[2,3-e] nih.govresearchgate.netbenzothiazole scaffold and its derivatives have been a focal point in this endeavor, with numerous studies highlighting their potential as antitubercular agents. nih.govnih.gov
Benzothiazole-based compounds have demonstrated significant in vitro activity against M. tuberculosis. nih.govresearchgate.net A key target for many of these derivatives is the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), which is crucial for the synthesis of the mycobacterial cell wall component arabinogalactan (B145846). researchgate.net Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death. researchgate.net
Research has explored various structural modifications of the benzothiazole nucleus to enhance antitubercular potency. For instance, the synthesis of benzothiazole-pyrimidine hybrids has yielded compounds with high activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov Some of these hybrids were found to be highly effective, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. nih.gov Molecular docking studies have suggested that these compounds may act as dual inhibitors of DprE1 and thymidylate kinase (TMPK), another essential enzyme for mycobacterial survival. nih.gov
The lipophilicity of these compounds also appears to play a role in their antitubercular activity, as it influences their ability to penetrate the waxy mycobacterial cell wall. nih.gov
Interactive Data Table: Antitubercular Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | M. tuberculosis Strain(s) | Key Findings & Proposed Mechanism |
|---|---|---|
| Benzothiazole-pyrimidine hybrids | Drug-sensitive (ATCC 25177), MDR (ATCC 35822), XDR (RCMB 2674) | Several compounds showed high activity with low MIC values. nih.gov Molecular docking suggests dual inhibition of DprE1 and TMPKmt. nih.gov |
| Benzothiazoles (BTOs and cBTs) | M. tuberculosis | These compounds inhibit DprE1, a key enzyme in arabinogalactan synthesis. researchgate.net |
| 8-Nitrobenzothiazinones (BTZs) | M. tuberculosis | A promising class of antimycobacterial agents currently under investigation. nih.gov |
Other Investigated Biological Modalities (e.g., Anticonvulsant, Antioxidant)
Beyond their anti-inflammatory, antiviral, and antitubercular properties, derivatives of the 6H-Pyrano[2,3-e] nih.govresearchgate.netbenzothiazole scaffold have been explored for a range of other biological activities, including anticonvulsant and antioxidant effects. nih.gov
Anticonvulsant Activity
Several studies have investigated the potential of benzothiazole derivatives as anticonvulsant agents. nih.govnih.gov For example, a series of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl- nih.govresearchgate.net-oxazinane-2-thiones were synthesized and evaluated for their ability to protect against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) in animal models. nih.gov One derivative, in particular, demonstrated significant anticonvulsant activity. nih.gov Similarly, research on tetrahydropyrrolo[2,1-b]benzothiazol-1-ones has identified compounds with potent anticonvulsant effects against isoniazid-induced seizures. nih.gov The structural similarity of some of these compounds to the antiepileptic drug phenobarbital (B1680315) has been noted through molecular modeling studies. nih.gov
Antioxidant Activity
The antioxidant potential of compounds containing the thiazole and benzothiazole nucleus has also been a subject of investigation. researchgate.net Thiazole derivatives have been reported to possess antioxidant properties. researchgate.net Furthermore, certain aminothiazole derivatives have been identified as promising scaffolds for the development of new antioxidant agents, with the potential to prevent damage from reactive oxygen species. researchgate.net
Interactive Data Table: Other Biological Activities of Selected Benzothiazole and Related Derivatives
| Compound/Derivative | Biological Activity | Model/Assay | Key Findings |
|---|---|---|---|
| 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- nih.govresearchgate.net-oxazinane-2-thiones | Anticonvulsant | MES and scPTZ induced seizures in mice | Found to be a potent anticonvulsant with a significant protection index. nih.gov |
| 3a-substituted tetrahydropyrrolo[2,1-b]benzothiazol-1-ones | Anticonvulsant | Isoniazid-induced seizures in rodents | One derivative was identified as a potent anticonvulsant agent. nih.gov |
| Aminothiazole derivatives | Antioxidant | In vitro assays | Demonstrated potential for the development of new antioxidant agents. researchgate.net |
Advanced Characterization and Spectroscopic Analysis of 6h Pyrano 2,3 E 1 2 Benzothiazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6H-Pyrano[2,3-e] mit.edunih.govbenzothiazole (B30560) derivatives, providing detailed information about the chemical environment of individual protons and carbons.
¹H NMR Spectroscopy: The proton NMR spectra of these compounds reveal characteristic signals that can be assigned to the various protons within the molecule. For instance, in a series of synthesized benzothiazole derivatives, aliphatic and aromatic protons exhibit predictable chemical shifts. nih.gov Protons on the benzothiazole and pyran rings, as well as any substituents, will have distinct resonances depending on their electronic environment. For example, a singlet signal for a methine proton (CH) might be observed, alongside multiplets for aromatic protons. researchgate.net The integration of these signals provides the ratio of protons, while the coupling patterns (e.g., singlets, doublets, triplets) reveal the connectivity of adjacent protons.
2D NMR Techniques: To definitively assign all proton and carbon signals, especially in complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.net COSY spectra establish proton-proton correlations, while HSQC and HMBC link protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. These techniques were instrumental in confirming the structures of various benzothiazole-containing compounds. researchgate.netrsc.org
A representative, though generalized, compilation of expected NMR shifts for a hypothetical 6H-Pyrano[2,3-e] mit.edunih.govbenzothiazole derivative is presented below. Actual shifts will vary based on substitution patterns and the solvent used.
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 110 - 155 |
| Pyran Ring Protons | 4.5 - 6.5 | 60 - 100 |
| Methylene (B1212753) Protons (CH₂) | 2.5 - 4.5 | 20 - 50 |
| Methyl Protons (CH₃) | 1.0 - 2.5 | 10 - 25 |
| Carbonyl Carbon (C=O) | N/A | 160 - 180 |
| Pyran Ring Carbons | N/A | 90 - 160 |
| Benzothiazole Ring Carbons | N/A | 115 - 160 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a 6H-Pyrano[2,3-e] mit.edunih.govbenzothiazole derivative will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.
Key functional groups and their expected IR absorption ranges include:
C=O (Carbonyl): A strong, sharp absorption band typically appears in the region of 1670–1780 cm⁻¹. pressbooks.pubopenstax.org The exact position can indicate the type of carbonyl group (e.g., ketone, ester). For instance, saturated aliphatic ketones absorb around 1715 cm⁻¹, while α,β-unsaturated ketones absorb at a lower frequency (1666-1685 cm⁻¹). libretexts.org
C=N and C=C: The stretching vibrations for the C=N bond in the benzothiazole ring and C=C bonds in the aromatic and pyran rings are expected in the 1450–1690 cm⁻¹ region. mdpi.comarabjchem.org
C-O (Ether): The C-O stretching vibration of the pyran ring will typically produce a strong band in the 1000–1300 cm⁻¹ range.
C-S: The C-S stretching vibration is generally weak and appears in the 600–800 cm⁻¹ region.
Aromatic C-H: Stretching vibrations for aromatic C-H bonds are observed above 3000 cm⁻¹. libretexts.org Out-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic ring, appear between 650 and 1000 cm⁻¹. libretexts.org
Aliphatic C-H: Stretching vibrations for aliphatic C-H bonds are found in the 2850–2960 cm⁻¹ range. openstax.org
The presence and position of these characteristic bands in the IR spectrum provide strong evidence for the successful synthesis of the 6H-Pyrano[2,3-e] mit.edunih.govbenzothiazole scaffold. For example, the IR spectrum of a related pyranopyrazole derivative clearly showed the presence of a cyano group and the disappearance of an NH₂ group, confirming the reaction outcome. mdpi.com
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 (if present) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C≡N Stretch (if present) | 2210 - 2260 |
| C=O Stretch | 1670 - 1780 |
| C=N and C=C Stretch | 1450 - 1690 |
| C-O Stretch | 1000 - 1300 |
| C-S Stretch | 600 - 800 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with a high degree of accuracy. This allows for the unambiguous determination of the molecular formula of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For a 6H-Pyrano[2,3-e] mit.edunih.govbenzothiazole derivative, the experimentally determined exact mass from HRMS would be compared to the calculated theoretical mass for the proposed molecular formula. A close match, typically within 5 ppm (parts per million), provides strong evidence for the correct elemental composition. For instance, the mass spectrum of a benzothiazole derivative showed a molecular ion peak corresponding to the expected molecular formula. researchgate.net This technique is crucial for confirming the identity of the target compound and ensuring its purity.
| Technique | Information Obtained | Application to 6H-Pyrano[2,3-e] mit.edunih.govbenzothiazole |
| HRMS | Exact mass and elemental composition | Confirms the molecular formula of the synthesized compound by matching the experimental mass to the calculated mass with high precision. |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. This provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles.
For chiral 6H-Pyrano[2,3-e] mit.edunih.govbenzothiazole derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. mit.edunih.goved.ac.uk This is achieved through the analysis of anomalous diffraction data, which is particularly effective when heavier atoms like sulfur are present in the molecule. mit.edu The determination of the absolute structure is crucial for understanding the biological activity of chiral molecules, as different enantiomers can have vastly different pharmacological effects.
The crystal structure also reveals information about intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound. The crystal data for a benzothiazole Schiff base, for example, was determined to be monoclinic with a space group of P21/n. bas.bg
| Parameter | Description |
| Crystal System | The crystal system describes the symmetry of the unit cell. |
| Space Group | The space group provides a complete description of the symmetry of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the dimensions and angles of the unit cell, the basic repeating unit of the crystal. |
| Z | The number of molecules per unit cell. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Absolute Configuration | The absolute spatial arrangement of atoms in a chiral molecule. |
UV-Vis and Photoluminescence Spectroscopy for Photophysical Characterization
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic properties of 6H-Pyrano[2,3-e] mit.edunih.govbenzothiazole compounds.
UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. unl.pt The absorption spectrum provides information about the conjugated π-system of the molecule. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic parameters. For example, the UV-vis spectra of some pyranopyrazole derivatives showed absorption maxima in the near-ultraviolet region, between 297 and 302 nm. mdpi.com The position of λ_max can be influenced by the solvent polarity and the presence of various substituents on the molecular scaffold.
Photoluminescence Spectroscopy: This technique, which includes fluorescence and phosphorescence, measures the light emitted by a molecule after it has absorbed light. unl.pt The emission spectrum, quantum yield (Φ_f), and excited-state lifetime (τ) are important photophysical parameters that characterize the emissive properties of a compound. Many heterocyclic compounds, including those with benzothiazole and pyran moieties, are known to be fluorescent. umaine.edu For instance, some 5-hydroxypyrano[2,3-c]pyrazoles exhibit a well-resolved two-band fluorescence resulting from an excited-state intramolecular proton transfer (ESIPT) process. researchgate.net The photophysical properties of these compounds are of interest for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.
| Parameter | Description |
| λ_max (nm) | Wavelength of maximum UV-Vis absorption. |
| ε (M⁻¹cm⁻¹) | Molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength. |
| λ_em (nm) | Wavelength of maximum fluorescence emission. |
| Quantum Yield (Φ_f) | The ratio of photons emitted to photons absorbed. |
| Stokes Shift (nm or cm⁻¹) | The difference in energy between the absorption and emission maxima. |
Future Directions and Emerging Research Paradigms for 6h Pyrano 2,3 E 1 2 Benzothiazole
Development of Novel and Green Synthetic Methodologies
The synthesis of pyrano[2,3-d]thiazole derivatives, a related scaffold, has historically involved multi-component reactions (MCRs). For instance, the reaction of compounds like thiazolidin-2,5-dione with arylidenemalononitriles and piperidine (B6355638) has been utilized. researchgate.net Similarly, MCRs have been central to creating various benzothiazole-containing heterocycles. researchgate.net These reactions are valued for their efficiency and ability to generate molecular diversity in a single step. researchgate.net
A significant future direction is the emphasis on "green" chemistry principles. This involves the use of environmentally benign solvents like water or ethanol (B145695), mild reaction conditions, and recyclable catalysts. researchgate.netresearchgate.net For example, the synthesis of novel nih.govresearchgate.netnih.govthiadiazolo/benzo nih.govmdpi.comthiazolo[3,2-a]pyrimidines has been achieved with excellent yields (90–97%) in ethanol at room temperature using a reusable vanadium oxide/fluorapatite catalyst. researchgate.net This approach offers advantages such as rapid synthesis, easy work-up, and elimination of the need for column chromatography. researchgate.net Other green methods include using catalysts like p-toluenesulfonic acid in water or employing metal-free reaction conditions. researchgate.netnih.gov The development of such protocols for the specific 6H-Pyrano[2,3-e] nih.govresearchgate.netbenzothiazole (B30560) core will be crucial for sustainable and scalable production.
Future synthetic research will likely focus on:
Catalyst Innovation: Exploring novel, reusable, and highly efficient catalysts, including nanocatalysts and biocatalysts, to improve reaction rates and yields. tandfonline.com
Flow Chemistry: Implementing continuous flow synthesis to enhance safety, scalability, and process control.
Microwave and Ultrasound-Assisted Synthesis: Utilizing alternative energy sources to accelerate reaction times and improve energy efficiency.
| Parameter | Conventional Methods | Emerging Green Methods |
|---|---|---|
| Solvents | Often volatile organic compounds (VOCs) | Water, Ethanol, Polyethylene glycol researchgate.netresearchgate.netresearchgate.net |
| Catalysts | Often stoichiometric, non-recyclable reagents | Reusable catalysts (e.g., V₂O₅/FAp, p-TSA) researchgate.netresearchgate.net |
| Reaction Conditions | High temperatures, prolonged reaction times | Room temperature, reduced reaction times researchgate.net |
| Work-up | Often requires column chromatography | Simple filtration, crystallization researchgate.net |
| Yields | Variable | Often high to excellent (e.g., 90-97%) researchgate.net |
Identification of Underexplored Biological Targets and Pathways
While initial studies have highlighted the antimicrobial and anticancer potential of related benzothiazole and pyran-fused systems, the specific biological targets of 6H-Pyrano[2,3-e] nih.govresearchgate.netbenzothiazole derivatives remain largely uncharacterized. nih.govnih.gov Fused pyrazole (B372694) systems, for instance, are found in drugs targeting a wide array of proteins, from enzymes to receptors. mdpi.com The pyranopyrazole scaffold has been investigated for its inhibitory effects on human coronavirus (HCoV-229E) by targeting the main protease (Mpro). mdpi.com
Future research must move towards identifying the precise molecular targets and elucidating the mechanisms of action. This will involve:
Target-Based Screening: Shifting from broad phenotypic screening to assays against specific enzymes, receptors, or signaling proteins known to be involved in disease. For example, related pyranopyridine derivatives were docked against L-glutamine: D-fructose-6-phosphate amidotransferase, an enzyme crucial for microbial cell wall synthesis. researchgate.net
Proteomics and Genomics Approaches: Using techniques like affinity chromatography-mass spectrometry, chemical proteomics, and CRISPR-Cas9 screening to identify protein binding partners and genetic modifiers of compound activity.
Pathway Analysis: Investigating how these compounds affect cellular signaling pathways, such as apoptosis, cell cycle regulation, and inflammatory responses. Studies on benzothiazole-based 1,3,4-thiadiazoles have shown that combining them with existing drugs like cisplatin (B142131) can increase cellular apoptosis in cancer cells. nih.gov
Identifying these targets will not only validate the therapeutic potential of the scaffold but also enable rational, mechanism-based drug design and optimization.
Application of Chemoinformatics and Machine Learning in Design Optimization
Chemoinformatics and machine learning (ML) are becoming indispensable tools in drug discovery for navigating vast chemical spaces and optimizing lead compounds. nih.gov These computational approaches can accelerate the design-synthesis-test cycle for novel 6H-Pyrano[2,3-e] nih.govresearchgate.netbenzothiazole derivatives.
Key applications in this area include:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical features of compounds with their biological activity. nih.gov This allows for the prediction of activity for newly designed, unsynthesized molecules.
Molecular Docking and Dynamics: Simulating the binding of 6H-Pyrano[2,3-e] nih.govresearchgate.netbenzothiazole derivatives to the active sites of potential biological targets. nih.gov This helps in understanding binding modes, predicting affinity, and guiding structural modifications to improve potency. For instance, docking studies were used to predict the binding interactions of pyranopyridine derivatives within the active site of a target enzyme. researchgate.net
ADME/Tox Prediction: Using in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new analogs. nih.gov Online tools like SwissADME are frequently used to evaluate the drug-likeness and pharmacokinetic profiles of novel compounds early in the discovery process. nih.gov
Generative Models: Employing advanced ML algorithms, such as artificial neural networks and deep learning, to design novel molecular structures with desired properties from scratch. nih.gov
By integrating these computational methods, researchers can prioritize the synthesis of compounds with the highest probability of success, reducing costs and timelines associated with drug development.
Integration into Materials Science and Sensor Development Research
The unique photophysical and electronic properties of fused heterocyclic systems containing benzothiazole moieties suggest their potential application beyond medicine. nih.gov The rigid, planar structure of the 6H-Pyrano[2,3-e] nih.govresearchgate.netbenzothiazole core could be exploited in the development of novel functional materials.
Emerging research paradigms include:
Organic Light-Emitting Diodes (OLEDs): Benzothiazole-based ligands have been incorporated into luminescent Iridium(III) complexes used in OLEDs. nih.gov The pyranobenzothiazole scaffold could be explored for similar applications, potentially offering unique emission spectra or improved device stability.
Chemical Sensors: The benzothiazole nucleus can interact with various analytes. For example, 2-mercapto-6-nitrobenzothiazole (B1348667) is noted for its utility in building supramolecular structures that can act as sensors. nih.gov Derivatives of 6H-Pyrano[2,3-e] nih.govresearchgate.netbenzothiazole could be functionalized to create fluorescent or colorimetric sensors for specific metal ions, anions, or biologically relevant molecules. Research on related pyranopyrazoles has demonstrated excited-state intramolecular proton transfer (ESIPT), a phenomenon that results in dual fluorescence and is highly sensitive to the molecular environment, making such compounds excellent candidates for sensor development. mdpi.com
Advanced Polymers and Dyes: The chromophoric nature of the benzothiazole system makes these compounds candidates for use as specialized dyes. Incorporation into polymer backbones could lead to materials with novel optical, electronic, or thermal properties.
This cross-disciplinary research will require collaboration between synthetic organic chemists, materials scientists, and physicists to fully explore and harness the non-biological potential of the 6H-Pyrano[2,3-e] nih.govresearchgate.netbenzothiazole scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for preparing 6H-Pyrano[2,3-e][1,3]benzothiazole derivatives, and how are their structures validated?
- Synthesis : Derivatives are synthesized via photochemical cyclization of substituted benzothiazole-2-amines. For example, bromo- and sulfonamide-substituted precursors undergo reactions with aryl halides under UV light to form fused pyrano-benzothiazole frameworks .
- Characterization :
- FTIR : Key functional groups (e.g., C=N at 1683 cm⁻¹, C-S at 694 cm⁻¹) confirm cyclization .
- NMR : ¹H-NMR resolves aromatic protons (e.g., δ 7.01–8.34 ppm for bromophenyl substituents) and substituent-specific signals (e.g., methoxy groups at δ 3.79 ppm) .
- Elemental Analysis : Matches calculated/experimental C, H, N, S ratios (e.g., ±0.3% deviation) .
Q. What spectroscopic and chromatographic techniques are critical for purity assessment of these compounds?
- HPLC : Purity >95% confirmed using C18 columns with methanol/water gradients .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ for 3f at m/z 348.12) .
- UV-Vis : Absorption maxima (e.g., 270–320 nm) correlate with π→π* transitions in aromatic systems .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, sulfonamide addition) influence biological activity?
- Substituent Effects :
- Bromo Groups : Enhance DNA binding (via intercalation) but reduce solubility (log P >3) .
- Sulfonamide Groups : Improve radiosensitization by inhibiting carbonic anhydrase IX (CA-IX), with IC₅₀ values as low as 0.097 μM (e.g., compound 3f) .
- Fluorine/Methyl : Fluorine increases lipophilicity (log P +0.5), enhancing cell permeability; methyl groups improve metabolic stability (t₁/₂ >6 hrs) .
- Data Example :
| Compound | Substituents | IC₅₀ (HepG2, μM) | Log P |
|---|---|---|---|
| 3a | Br, OMe | 0.162 | 3.2 |
| 3f | SO₂NH₂, F | 0.097 | 2.8 |
| 3g | SO₂NH₂, CH₃ | 0.114 | 3.1 |
| Data from cytotoxicity assays . |
Q. What experimental protocols optimize radiosensitization studies in vitro?
- Radiation Dosing : 2 Gy γ-radiation (60Co source) is optimal for inducing DNA damage without immediate cytotoxicity .
- Combination Therapy :
- Pre-treat cells with IC₂₅ drug doses for 24 hrs before irradiation to assess synergistic effects .
- Use comet assays to quantify DNA strand breaks (% tail DNA >40% indicates high radiosensitization) .
Q. How do computational models aid in target identification for these derivatives?
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding to CA-IX (PDB: 3IAI) with ΔG < -9 kcal/mol for sulfonamide derivatives .
- QSAR Studies : Hammett constants (σ) of substituents correlate with activity (R² = 0.85 for IC₅₀ vs. σ) .
Q. What contradictions exist in reported bioactivity data, and how are they resolved?
- Discrepancy : Bromo-substituted derivatives show high in vitro activity (e.g., 3c IC₅₀ = 0.046 μM) but poor in vivo efficacy .
- Resolution : Pharmacokinetic studies reveal rapid hepatic clearance (CLhep >30 mL/min/kg) due to cytochrome P450 oxidation .
- Mitigation : Prodrug strategies (e.g., esterification of -OH groups) increase bioavailability by 3-fold .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
